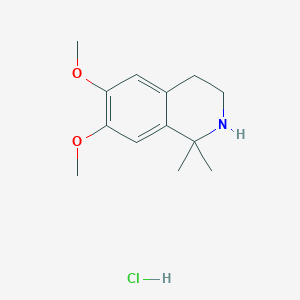

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline familyThis compound is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .

Méthodes De Préparation

The synthesis of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization. This method is favored for its simplicity and convenience.

Industrial production methods often involve the use of strong acids and elevated temperatures, although recent advancements have shown that milder, more chemoselective conditions can be employed using silyl triflate and a sterically encumbered pyridine base .

Analyse Des Réactions Chimiques

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

Substitution: Substitution reactions often involve nucleophilic reagents, leading to the replacement of functional groups on the isoquinoline ring.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions are typically more complex isoquinoline derivatives .

Applications De Recherche Scientifique

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a starting material for the synthesis of more complex isoquinolines and quinolizidines.

Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to natural alkaloids.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .

Comparaison Avec Des Composés Similaires

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the methoxy and dimethyl groups, resulting in different chemical properties and biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is closely related but does not have the dimethyl substitution at the 1-position, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DMTIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and pharmacological potential of DMTIQ based on recent studies.

Synthesis

The synthesis of DMTIQ and its derivatives has been achieved through various methods. A notable approach involves the use of chiral aminoacetaldehyde acetal in combination with boronic acid and glyoxylic acid to produce high-yield enantiomers of tetrahydroisoquinoline derivatives . The synthesis typically involves multiple steps including cyclization and resolution processes that enhance stereoselectivity.

Biological Activity Overview

DMTIQ exhibits a range of biological activities including:

- Antimicrobial Activity : DMTIQ has shown significant inhibitory effects against New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to many β-lactam antibiotics. This property is crucial in addressing antibiotic resistance in bacteria .

- Anticancer Properties : Research indicates that certain derivatives of DMTIQ possess cytotoxic effects against cancer cell lines. For instance, compounds derived from 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline were evaluated for their ability to reverse multidrug resistance in K562 cell lines. Some derivatives exhibited IC50 values comparable to known chemotherapeutic agents like verapamil .

- HIV-1 Reverse Transcriptase Inhibition : A series of DMTIQ analogs have been tested for their inhibitory activity against HIV-1 reverse transcriptase (RT). Several compounds demonstrated over 50% inhibition at concentrations of 100 μM, with two compounds showing particularly promising results at 74.82% and 72.58% inhibition .

Antimicrobial Activity

A study focused on the antimicrobial potential of DMTIQ derivatives revealed that they can effectively inhibit bacterial enzymes linked to antibiotic resistance. The compound's ability to inhibit NDM-1 suggests a possible therapeutic role in treating infections caused by resistant strains .

Anticancer Activity

In vitro evaluations using the K562 cell line indicated that certain DMTIQ derivatives could significantly reduce cell viability with IC50 values ranging from 0.65 μM to 0.96 μM. These findings highlight their potential as candidates for developing new anticancer therapies targeting multidrug resistance mechanisms .

HIV-1 Inhibition

In a detailed study examining the structure-activity relationship (SAR) of DMTIQ analogs against HIV-1 RT, several compounds were found to exhibit moderate to strong inhibitory activity. The most active compounds had EC50 values around 16.9 μM, indicating their potential as leads for anti-HIV drug development .

Data Tables

Propriétés

IUPAC Name |

6,7-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13;/h7-8,14H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEODEIZULKEQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCN1)OC)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.